{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride
Description
Properties
IUPAC Name |
prop-2-ynyl N'-[(E)-thiophen-2-ylmethylideneamino]carbamimidothioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2.ClH/c1-2-5-14-9(10)12-11-7-8-4-3-6-13-8;/h1,3-4,6-7H,5H2,(H2,10,12);1H/b11-7+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBFZUHYILKDJF-RVDQCCQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC(=NN=CC1=CC=CS1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCS/C(=N/N=C/C1=CC=CS1)/N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of prop-2-yn-1-ylsulfanylamine with thiophen-2-carboxaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: : Substitution reactions can occur at various positions on the molecule, leading to a range of substituted products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
The compound features a prop-2-yn-1-ylsulfanyl group and a thiophen-2-yl group, which contribute to its reactivity and potential biological activity. Its structure can be represented using the SMILES notation: C#CCSC(N)=NN=Cc1cccs1.Cl.
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : Can yield different oxidation products.
- Reduction : May produce reduced derivatives.
- Substitution : Capable of undergoing substitution reactions at various positions on the molecule, leading to a range of substituted products.
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Antioxidant Properties : Studies have shown that thiophene derivatives can possess antioxidant capabilities. For instance, amino thiophene derivatives have demonstrated notable inhibition activity against free radicals .
- Antibacterial Activity : The compound's structure suggests potential antibacterial properties. Thiophene-based compounds have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and E. coli. The presence of specific substituents can enhance their antibacterial efficacy .
Medical Applications
Given its unique structure, this compound may be explored for drug development targeting specific biological pathways. The potential therapeutic uses include:
- Antimicrobial Agents : The structural characteristics suggest it could serve as a lead compound for developing new antimicrobial drugs capable of overcoming antibiotic resistance .
Industrial Uses
In the industry, the compound could be utilized in the development of new materials or chemical processes. Its reactivity may allow it to participate in polymerization reactions or serve as an intermediate in the synthesis of specialty chemicals.
Case Study 1: Antioxidant Activity
A study focused on synthesizing novel thiophene derivatives demonstrated significant antioxidant activity in certain amino thiophene compounds. The synthesized compounds were evaluated using the ABTS method, revealing that some exhibited up to 62% inhibition compared to standard antioxidants like ascorbic acid .
Case Study 2: Antibacterial Efficacy
Research on thiophene derivatives highlighted their effectiveness against multidrug-resistant bacteria. Compounds similar to { [Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The exact mechanism by which {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride exerts its effects is not well-documented. it likely involves interactions with specific molecular targets and pathways. Further research would be needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
*Inferred formula based on structural analysis.
Key Observations :
- Thiophene vs. Thiophene’s sulfur atom enhances electron-richness, favoring interactions with biological targets .
- Propargyl Sulfide vs. Propargylamine : The target compound’s propargyl sulfide (C≡C-S) group differs from 3-(thiophen-2-yl)prop-2-yn-1-amine hydrochloride’s propargylamine (C≡C-NH₂), impacting solubility and reactivity. Sulfur’s polarizability may increase stability compared to amines .
- Fused Thiophene Systems: Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride () exhibits extended conjugation, which could enhance aromatic interactions but reduce solubility due to higher molecular weight .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated using fragment-based methods.
Key Observations :
- The target compound’s moderate solubility likely stems from its balanced hydrophobic (thiophene, propargyl sulfide) and hydrophilic (amine, HCl salt) groups.
- Sulfonyl-containing analogues (e.g., ) exhibit lower solubility due to increased molecular weight and hydrophobic character .
Electronic and Spectroscopic Properties
Amino groups in the target compound may induce intramolecular charge transfer (ICT) effects, as observed in amino-substituted anthraquinones (). This could result in red-shifted absorption spectra compared to non-amino analogues .
Biological Activity
The compound {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride , with the CAS number 1274947-82-8, is a complex organic molecule featuring both amino and thiophenic structures. Its unique chemical properties suggest potential biological activities that are of interest in pharmacological research. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key properties include:
- Molecular Weight : 243.72 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
This structure allows for various interactions with biological targets, particularly due to the presence of the thiophene ring and the sulfanyl group.
Biological Activity Overview
Research into compounds with similar structures indicates a range of biological activities:
Anticancer Activity
Several studies have explored compounds that share structural similarities with this compound. For example:
- A high-throughput screening identified compounds that inhibit growth in cancer cells resistant to dietary carcinogens like PhIP, suggesting that similar mechanisms may be exploitable for this compound .
Antimicrobial Properties
Compounds with thiophene rings have been noted for their antimicrobial properties. Research has indicated that derivatives can exhibit significant activity against various bacterial strains, which may extend to this compound as well .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis of structurally related thiophene-containing amines involves condensing 2-thiophenemethylamine with bis(thiophene-2-carboxaldehyde) in methanol/ethanol solvents, followed by carbon disulfide addition to form dithiocarbamic acid intermediates. Metal ion coordination (e.g., Zn²⁺ from ZnSO₄·7H₂O) is critical for stabilizing the product . Key parameters include:
- Solvent selection : Methanol and ethanol mixtures improve solubility of reactants.
- Stoichiometry : Excess aldehyde (5.3 mmol vs. 4.6 mmol amine) drives the condensation reaction.
- Temperature : Room-temperature stirring minimizes side reactions. Yield optimization requires careful control of Zn²⁺ concentration (2.0 mmol) to precipitate the product efficiently.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks in thiophene derivatives) . Hirshfeld surface analysis complements SCXRD by quantifying intermolecular contacts (e.g., S···H interactions in thiophene rings) . Spectroscopic methods include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylene groups adjacent to thiophene).
- FT-IR : Identifies stretching frequencies for C=S (dithiocarbamate) and N-H (amine) bonds.
- UV-Vis : Monitors π→π* transitions in conjugated thiophene systems.
Q. How does the presence of the thiophene moiety influence the compound’s chemical reactivity and interaction with metal ions?
The thiophene sulfur atom acts as a Lewis base, enabling coordination with transition metals (e.g., Zn²⁺, Cu²⁺) to form stable complexes . This interaction enhances the compound’s applicability in catalysis or materials science. Reactivity studies show that the electron-rich thiophene ring facilitates electrophilic substitution reactions, such as halogenation or nitration, which can modify the compound’s electronic properties .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity and stability of this compound in different environments?
Density Functional Theory (DFT) simulations calculate molecular orbitals, charge distribution, and reaction pathways. For example:
- Reaction path search : Identifies intermediates in the formation of dithiocarbamate complexes .
- Solvent effects : Polarizable Continuum Models (PCM) simulate how methanol/ethanol mixtures stabilize transition states.
- Frontier Molecular Orbital (FMO) analysis : Predicts sites for nucleophilic/electrophilic attacks (e.g., the methylidene group’s susceptibility to oxidation) . Validation involves comparing computed IR spectra with experimental data to refine force-field parameters.
Q. What strategies are recommended for resolving contradictions in reported data on the compound’s crystal packing or electronic properties?
Contradictions in crystal structures (e.g., variations in unit cell parameters) arise from polymorphic forms or solvent inclusion. Mitigation strategies include:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···π contacts in thiophene derivatives) to explain packing differences .
- Thermogravimetric Analysis (TGA) : Detects solvent retention in crystals, which may distort lattice parameters.
- High-resolution powder XRD : Differentiates between polymorphs by comparing experimental and simulated patterns .
Q. What experimental approaches can be used to investigate the compound’s potential as a precursor in heterocyclic synthesis?
The compound’s propargylsulfanyl and thiophene groups enable cycloaddition and ring-closure reactions. Methodologies include:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazole derivatives .
- Mannich reactions : Condensation with ketones or aldehydes to generate β-amino carbonyl intermediates for heterocycle formation (e.g., thiazolidinones) .
- Metal-mediated cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids to extend π-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
